molecular formula C23H23NO5 B13517332 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid

Cat. No.: B13517332
M. Wt: 393.4 g/mol
InChI Key: YILLODCHGQXTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[34]octan-6-yl)acetic acid is a complex organic compound with a unique spirocyclic structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an amino acid with the Fmoc group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often require the use of specific reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) for the formation of azides and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and cyclization steps. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino acid during peptide synthesis, preventing unwanted side reactions. The spirocyclic structure may also interact with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Uniqueness

The uniqueness of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid

InChI

InChI=1S/C23H23NO5/c25-21(26)11-15-9-10-23(29-15)13-24(14-23)22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)

InChI Key

YILLODCHGQXTRF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC1CC(=O)O

Origin of Product

United States

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